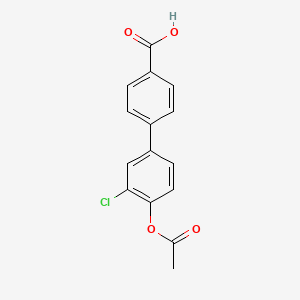
4'-Acetoxy-3'-chloro-biphenyl-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyloxy group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Hydrolysis: Yields 4-hydroxybenzoic acid and acetic acid.
Substitution: Produces various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction: Leads to different oxidation states of the compound or reduced derivatives.
Applications De Recherche Scientifique
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyloxy group can be hydrolyzed, releasing acetic acid, which may contribute to its biological activity.
Comparaison Avec Des Composés Similaires
4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid can be compared with other benzoic acid derivatives such as:
4-Acetoxybenzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chlorobenzoic acid: Lacks the acetyloxy group, affecting its solubility and chemical behavior.
4-Hydroxybenzoic acid: The parent compound, which can be esterified to produce various derivatives.
The presence of both the acetyloxy and chlorine substituents in 4-[4-(Acetyloxy)-3-chlorophenyl]benzoic acid makes it unique, providing a combination of properties that can be tailored for specific applications.
Propriétés
Formule moléculaire |
C15H11ClO4 |
|---|---|
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
4-(4-acetyloxy-3-chlorophenyl)benzoic acid |
InChI |
InChI=1S/C15H11ClO4/c1-9(17)20-14-7-6-12(8-13(14)16)10-2-4-11(5-3-10)15(18)19/h2-8H,1H3,(H,18,19) |
Clé InChI |
LTINICLCEOTVOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)
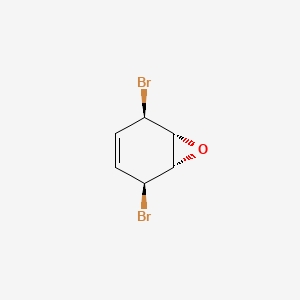
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)
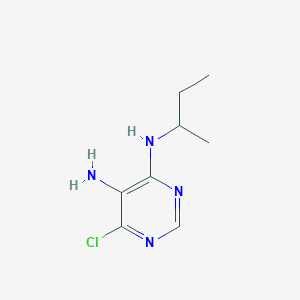
![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)

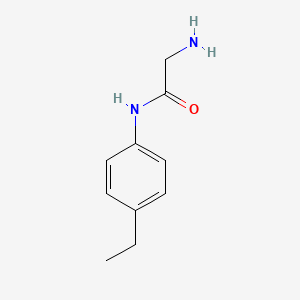


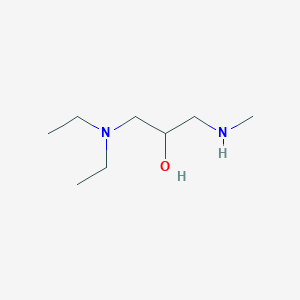

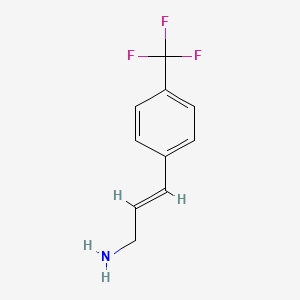
![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)
